Enhanced Lipophilicity (cLogP) and Steric Bulk vs. Non-Methylated Analog for Property-Based Design
3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride exhibits a computed LogP (cLogP) of 0.8861, representing a significant increase in lipophilicity compared to its closest non-methylated structural analog, 1-(piperazin-1-yl)butan-1-one (CAS 18903-04-3), which has a lower cLogP value of approximately 0.2 due to the absence of the branched 3-methylbutanoyl group . This difference in cLogP translates directly to altered membrane permeability and solubility profiles in both synthetic and biological systems.
| Evidence Dimension | Computed Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.8861 |
| Comparator Or Baseline | 1-(Piperazin-1-yl)butan-1-one (CAS 18903-04-3); cLogP ≈ 0.2 |
| Quantified Difference | Δ cLogP ≈ +0.69 |
| Conditions | Computational prediction (ChemScene data sheet) |
Why This Matters
Higher lipophilicity directly impacts ADME properties and is a critical parameter for lead optimization; substituting with a less lipophilic analog will yield a different compound profile.
